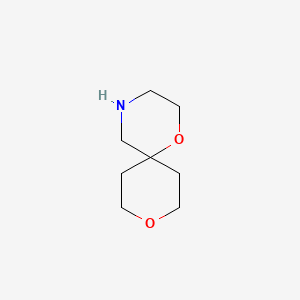

![molecular formula C8H15NO2 B1376763 1,9-Dioxa-4-azaspiro[5.5]undecane CAS No. 402938-74-3](/img/structure/B1376763.png)

1,9-Dioxa-4-azaspiro[5.5]undecane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,9-dioxa-4-azaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBZLOENHPIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402938-74-3 | |

| Record name | 1,9-dioxa-4-azaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of 1,9-Dioxa-4-azaspiro[5.5]undecane

This guide provides a comprehensive overview of the fundamental chemical and physical properties of 1,9-Dioxa-4-azaspiro[5.5]undecane, a spirocyclic heteroalkane of interest to researchers, scientists, and professionals in drug development. Its unique three-dimensional structure, incorporating both a morpholine and a tetrahydropyran ring, makes it a compelling scaffold for the design of novel chemical entities.

Molecular Structure and Core Physicochemical Properties

This compound is characterized by a central spiro carbon atom connecting a morpholine ring and a tetrahydropyran ring. This arrangement imparts significant conformational rigidity and a defined spatial orientation of its constituent heteroatoms.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

A summary of the core physicochemical properties of this compound is presented in Table 1. It is important to note that while some of these properties are computationally predicted, they provide valuable initial estimates for experimental design.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 157.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 402938-74-3 | PubChem[1] |

| Predicted XlogP | -0.4 | PubChem[1] |

| Predicted pKa (Basic) | ~8.5 (Estimated based on morpholine) | |

| Predicted Aqueous Solubility | High (inferred from low XlogP and presence of H-bond donors/acceptors) |

The secondary amine within the morpholine ring is the primary basic center of the molecule. The pKa of morpholine itself is approximately 8.5, and it is anticipated that the pKa of this compound will be in a similar range. The presence of two oxygen atoms and a secondary amine, all capable of hydrogen bonding, suggests good aqueous solubility, which is further supported by the negative predicted octanol-water partition coefficient (XlogP).

Synthesis and Characterization

Synthetic Strategy: Prins Cascade Cyclization

A powerful and elegant method for the synthesis of the this compound scaffold is through a Prins cascade cyclization.[2][3] This approach involves the reaction of an aldehyde with a suitably functionalized homoallylic alcohol. The causality behind this choice of strategy lies in its efficiency, diastereoselectivity, and the ability to construct the complex spirocyclic system in a single synthetic operation.

Diagram 2: Generalized Synthetic Workflow via Prins Cascade Cyclization

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a this compound Derivative

The following is a representative, step-by-step methodology for the synthesis of a substituted this compound derivative, adapted from published procedures.[2] This protocol serves as a self-validating system, where successful execution yields the target spirocycle, confirmable by standard analytical techniques.

-

Preparation of the Homoallylic Alcohol Precursor: Synthesize N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide according to literature methods. This precursor contains the necessary functionalities for the dual cyclization events.

-

Prins Cascade Reaction:

-

To a solution of the homoallylic alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at room temperature, add the desired aldehyde (1.1 equivalents).

-

Add a Lewis acid catalyst (e.g., InCl₃, 10 mol%) to initiate the cascade reaction.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

-

Work-up and Purification:

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

-

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Signals for the methylene protons of the tetrahydropyran and morpholine rings, likely in the range of 1.5-4.0 ppm. - A broad singlet for the N-H proton. |

| ¹³C NMR | - A signal for the spiro carbon atom (C6) in the range of 70-80 ppm. - Signals for the other eight carbon atoms in the aliphatic region. |

| IR Spectroscopy | - A characteristic N-H stretching vibration around 3300-3400 cm⁻¹. - C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the exact mass of the compound (157.1103 m/z). |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the secondary amine of the morpholine ring. This nitrogen atom can act as a nucleophile and a base.

-

N-Alkylation and N-Acylation: The secondary amine can be readily functionalized via reactions with alkyl halides, acyl chlorides, or other electrophiles to generate a diverse library of N-substituted derivatives. This is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the scaffold.

-

Salt Formation: As a base, it will react with acids to form the corresponding ammonium salts, which may exhibit increased water solubility and crystallinity.

The molecule is expected to be stable under standard laboratory conditions. However, strong acidic conditions could potentially lead to the cleavage of the acetal-like spiro center.

Biological and Medicinal Chemistry Context

While there is limited published biological data on the parent this compound, the broader class of azaspiro[5.5]undecanes has garnered significant attention in drug discovery. The rigid, three-dimensional nature of the spirocyclic core makes it an attractive "privileged scaffold" for presenting pharmacophoric elements in a well-defined spatial arrangement.

Derivatives of structurally related azaspirocycles have demonstrated a range of biological activities. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[4] Furthermore, the 1,9-diazaspiro[5.5]undecane core is found in compounds investigated for the treatment of obesity, pain, and various cardiovascular and psychotic disorders.[5]

The morpholine moiety itself is a common feature in many approved drugs, often incorporated to improve solubility, metabolic stability, and to introduce a basic center for salt formation.[6][7] The metabolic fate of the morpholine ring typically involves oxidation or ring opening.

Diagram 3: Logical Relationship of the Scaffold to Drug Discovery

Caption: The role of the this compound scaffold in drug discovery.

Conclusion

This compound represents a valuable and underexplored scaffold for medicinal chemistry and drug discovery. Its synthesis is accessible through modern synthetic methods, and its physicochemical properties can be readily tuned through derivatization of the secondary amine. While further experimental characterization of the parent compound is warranted, the demonstrated biological activities of related azaspiro[5.5]undecane systems highlight the potential of this scaffold in the development of novel therapeutics. This guide provides a foundational understanding of its core properties to aid researchers in their exploration of this promising chemical entity.

References

-

Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2013). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 78(15), 7765–7772. [Link]

-

Figshare. (2013). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. ACS Publications. [Link]

-

PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

de Koning, C. B., & van Otterlo, W. A. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(33), 20439–20463. [Link]

-

International Laboratory USA. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1,9-Dioxaspiro[5.5]undecan-4-yl(oxan-4-yl)methanol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Kranidiotis, G., et al. (2018). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 23(11), 2848. [Link]

-

PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 34(3), 433–474. [Link]

-

Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10816–10833. [Link]

-

Wikipedia. (2023, December 1). Morpholine. [Link]

Sources

- 1. 1,9-Dioxa-4-azaspiro(5.5)undecane | C8H15NO2 | CID 65122347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prins cascade cyclization for the synthesis of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 1,9-Dioxa-4-azaspiro[5.5]undecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dioxa-4-azaspiro[5.5]undecane is a unique heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its spirocyclic nature imparts a rigid three-dimensional structure, a desirable trait for achieving high target affinity and selectivity. The presence of both ether and secondary amine functionalities provides opportunities for hydrogen bonding and further structural elaboration, making it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both theoretical insights and practical experimental protocols for its characterization.

Molecular Identity and Structural Elucidation

A foundational aspect of any chemical entity's characterization is the unambiguous confirmation of its structure. For this compound, a combination of spectroscopic techniques is essential for its identification and purity assessment.

Key Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 402938-74-3 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Canonical SMILES | C1COCCC12CNCCO2 | [1] |

Spectroscopic Characterization

The structural confirmation of this compound relies on a suite of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two heterocyclic rings. The chemical shifts will be influenced by the neighboring oxygen and nitrogen atoms. Protons adjacent to the oxygen atoms (in the dioxa-ring) would appear at a lower field (higher ppm) compared to those in the piperidine ring. The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display a unique signal for each chemically non-equivalent carbon atom. The spiro-carbon atom will have a characteristic chemical shift. The carbons bonded to the oxygen and nitrogen atoms will be deshielded and appear at a lower field.[2][3][4][5]

The IR spectrum will be characterized by the presence of key functional group vibrations. A broad absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine. C-O stretching vibrations for the ether linkages are expected in the 1050-1150 cm⁻¹ region. C-N stretching vibrations may be observed around 1200 cm⁻¹.[6][7][8][9]

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be the base peak. Fragmentation may involve the loss of small neutral molecules from the heterocyclic rings.[10][11][12][13]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the key parameters to consider are its pKa, lipophilicity (logP), and aqueous solubility.

Acidity Constant (pKa)

The pKa of the secondary amine in the azaspiro ring is a crucial parameter as it dictates the ionization state of the molecule at physiological pH. This, in turn, influences its solubility, permeability, and interaction with biological targets.

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

-

Titration Setup: Use a calibrated pH meter with a combination electrode. Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key factor in predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. PubChem provides a computed XlogP value of -0.4, suggesting the compound is relatively hydrophilic.[1]

-

Preparation of Phases: Prepare a saturated solution of octanol in water and a saturated solution of water in octanol.

-

Sample Preparation: Dissolve a known amount of this compound in the water-saturated octanol phase.

-

Partitioning: Add an equal volume of the octanol-saturated water phase to the octanol solution in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Determination: Determine the concentration of the analyte in both the octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The presence of polar functional groups (two ethers and a secondary amine) in this compound suggests it will have a degree of aqueous solubility.

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Synthesis and Purity

The synthesis of this compound derivatives has been reported, providing a basis for the preparation of the parent compound.[14] The purity of the synthesized compound is critical for accurate physicochemical and biological evaluation.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis and characterization of this compound.

Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds.

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which could be a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Standard and Sample Preparation: Prepare a standard solution of the reference compound and a sample solution of the synthesized product at a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is a common choice.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Stability Assessment

Understanding the chemical stability of this compound is crucial for its storage, formulation, and in vivo performance. Stability studies should be conducted under various stress conditions.

Forced Degradation Study Workflow

Caption: A schematic representation of a forced degradation study to assess the stability of this compound.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. A thorough understanding of its structural, physical, and chemical properties is paramount for its successful application in drug discovery and development. The experimental protocols outlined herein serve as a practical resource for researchers and scientists working with this promising heterocyclic scaffold. While some physicochemical data for the parent compound is limited in the public domain, the methodologies described, in conjunction with data from analogous structures, provide a robust approach to its comprehensive evaluation.

References

-

Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon, 41(2), 199-207. [Link]

-

FTIR Spectra: (a) Spiro compounds (I, III, V, VI, VII, and VIII) and... ResearchGate. [Link]

-

Liquid chromatography--multiple tandem mass spectrometry for the determination of ten azaspiracids, including hydroxyl analogues in shellfish. Rapid Communications in Mass Spectrometry, 17(15), 1641-1650. [Link]

-

Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 415(25), 6363-6373. [Link]

-

This compound. PubChem. [Link]

-

Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21553-21568. [Link]

-

Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8223-8241. [Link]

-

Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. ResearchGate. [Link]

-

Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure & Dynamics, 41(12), 5348-5363. [Link]

-

Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles. Molecules, 20(5), 8223-8241. [Link]

-

Carbon-13 NMR - Structure Determination of Organic Compounds. Pharmacy 180. [Link]

-

1,9-dioxa-4-azaspiro[5.5]undecan-3-one. PubChem. [Link]

-

Liquid chromatography-tandem mass spectrometry analysis for azaspiracids and their metabolites. ResearchGate. [Link]

-

Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 24(18), 3249. [Link]

-

1,9-Dioxa-4-azaspiro(5.5)undecane. PubChem. [Link]

-

1,9-Dioxaspiro[5.5]undecan-4-yl(oxan-4-yl)methanol. PubChem. [Link]

-

13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries. [Link]

-

This compound. LookChem. [Link]

-

This compound. International Laboratory USA. [Link]

-

Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. New York State Department of Environmental Conservation. [Link]

-

The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Angewandte Chemie International Edition, 44(41), 6680-6699. [Link]

-

13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

-

Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry. YouTube. [Link]

-

Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

1,5-Dioxaspiro[5.5]undecane. PubChem. [Link]

-

1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester. PubChem. [Link]

-

Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. [Link]

Sources

- 1. 1,9-Dioxa-4-azaspiro(5.5)undecane | C8H15NO2 | CID 65122347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography--multiple tandem mass spectrometry for the determination of ten azaspiracids, including hydroxyl analogues in shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masspec.scripps.edu [masspec.scripps.edu]

- 14. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,9-Dioxa-4-azaspiro[5.5]undecane

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,9-Dioxa-4-azaspiro[5.5]undecane. This spirocyclic heterocycle, incorporating both morpholine and tetrahydropyran rings, presents a unique stereoelectronic environment. This document will delve into the intricacies of its three-dimensional architecture, governed by the interplay of steric and stereoelectronic effects, most notably the anomeric effect. We will explore the preferred chair conformations of the constituent rings and the resulting conformational isomers of the entire molecule. Furthermore, this guide will outline the key experimental and computational methodologies employed to elucidate the structure and conformational dynamics of this and related spirocyclic systems. This guide is intended for researchers, scientists, and drug development professionals who are interested in the application of such conformationally constrained scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of the this compound Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity offer a powerful strategy for optimizing ligand-receptor interactions and improving pharmacokinetic profiles. The this compound scaffold is a particularly intriguing example, merging the structural features of a morpholine and a tetrahydropyran ring. Morpholine moieties are prevalent in a vast number of approved drugs, often imparting favorable physicochemical properties such as improved water solubility and metabolic stability. Similarly, the tetrahydropyran ring is a common feature in many natural products and bioactive molecules.

The spirocyclic fusion of these two important heterocyclic systems in this compound creates a conformationally constrained scaffold with well-defined spatial orientations of its heteroatoms. This structural rigidity can be exploited to design highly selective ligands for various biological targets. Understanding the nuanced conformational behavior of this spirocycle is therefore paramount for its rational application in drug design.

Derivatives of the this compound core have been synthesized, for instance, through innovative methods like the Prins cascade cyclization, highlighting the accessibility and potential for chemical exploration of this scaffold.[1][2][3] The biological significance of related diazaspiro[5.5]undecane systems in treating a range of disorders further underscores the potential of this structural motif in the development of novel therapeutics.[4]

Molecular Structure of this compound

The fundamental structural characteristics of this compound are defined by its chemical formula, C₈H₁₅NO₂, and its systematic IUPAC name.[5] The molecule consists of a six-membered morpholine ring and a six-membered tetrahydropyran ring fused at the C5 position, which is the spiro carbon.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Weight | 157.21 g/mol | PubChem[5] |

| InChIKey | NUVBZLOENHPIPQ-UHFFFAOYSA-N | PubChem[5] |

The presence of three heteroatoms (two oxygen and one nitrogen) within the spirocyclic framework introduces significant polarity and the potential for hydrogen bonding, which are critical determinants of its biological activity and physicochemical properties.

Conformational Analysis: A Dance of Sterics and Stereoelectronics

The conformational landscape of this compound is primarily dictated by the preference of its six-membered rings to adopt low-energy chair conformations. The spirocyclic fusion, however, imposes significant constraints on the conformational flexibility of the system, leading to a set of well-defined and interconverting conformational isomers. The relative stability of these conformers is governed by a delicate balance of steric and stereoelectronic effects, with the anomeric effect playing a pivotal role.

Chair Conformations of the Constituent Rings

Both the morpholine and tetrahydropyran rings in this compound are expected to exist predominantly in chair conformations to minimize torsional and angle strain. The spiro fusion at C5 means that this carbon is a shared vertex for both chairs.

The Anomeric Effect: A Key Stabilizing Interaction

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation, despite the potential for increased steric hindrance.[6] This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on one heteroatom and the antibonding (σ*) orbital of the adjacent C-X bond (where X is the other heteroatom).

In this compound, the anomeric effect is a crucial determinant of the preferred conformation. Specifically, the orientation of the C-O and C-N bonds at the spirocenter (C5) is heavily influenced by this effect. The most stable conformations will be those that maximize these stabilizing n → σ* interactions.

Conformational Isomers and Their Relative Stabilities

The combination of the chair conformations of the two rings and the stereoelectronic demands of the anomeric effect leads to several possible conformational isomers for this compound. The two most significant conformers arise from the relative orientation of the C-O and C-N bonds of one ring with respect to the other.

-

The trans-like (or axial-axial) Conformer: In this conformation, both the C-O bond of the tetrahydropyran ring and the C-N bond of the morpholine ring are axial with respect to the other ring. This arrangement allows for a double anomeric effect, where a lone pair on the oxygen of the tetrahydropyran ring can donate into the σ* orbital of the C-N bond, and a lone pair on the nitrogen can donate into the σ* orbital of the C-O bond. This conformation is generally the most stable for related spiroketal systems and is predicted to be the global minimum for this compound.

-

The cis-like (or axial-equatorial) Conformer: In this conformation, one of the C-heteroatom bonds is axial while the other is equatorial. This arrangement only allows for a single anomeric stabilization. Consequently, this conformer is expected to be of higher energy than the trans-like conformer.

The equilibrium between these conformers can be influenced by substitution on the rings and by the solvent environment.

Methodologies for Structural and Conformational Elucidation

A combination of experimental and computational techniques is essential for a thorough understanding of the structure and conformational dynamics of this compound.

Experimental Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.

-

¹H NMR: The chemical shifts and coupling constants of the protons are sensitive to their spatial orientation. For instance, the magnitude of the vicinal (³J) coupling constants can provide information about the dihedral angles between adjacent protons, which can be used to infer the chair conformation of the rings.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly the spiro carbon, are indicative of the electronic environment and can be used to distinguish between different conformers.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing crucial information for determining the relative stereochemistry and conformation.

Experimental Protocol for NMR Analysis:

-

Dissolve a sample of this compound (or a derivative) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Analyze the coupling constants in the ¹H spectrum to determine the dihedral angles and confirm the chair conformations.

-

Use the 2D NMR data (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.

-

Analyze the NOESY/ROESY spectrum to identify through-space correlations that confirm the preferred conformational isomer.

-

Computational Methods

-

Molecular Mechanics (MM): Force-field based methods can be used to rapidly explore the conformational space and identify low-energy conformers.

-

Density Functional Theory (DFT): DFT calculations provide a more accurate description of the electronic structure and can be used to calculate the relative energies of different conformers with high precision. Geometric optimizations and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G*) can provide detailed structural parameters and thermodynamic data.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the stereoelectronic interactions, such as the anomeric effect, by calculating the stabilization energies associated with the donor-acceptor (e.g., n → σ*) interactions.

Computational Protocol for Conformational Analysis:

-

Construct a 3D model of this compound.

-

Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

-

For each unique conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G*).

-

Calculate the relative energies (including zero-point vibrational energy corrections) of the conformers to determine their relative populations at a given temperature.

-

Perform NBO analysis on the optimized geometries to quantify the anomeric and other stereoelectronic interactions.

-

Simulate the NMR parameters (chemical shifts and coupling constants) for the lowest energy conformers and compare them with experimental data.

Applications in Drug Development and Beyond

The conformationally well-defined nature of the this compound scaffold makes it an attractive building block for the design of novel bioactive molecules. By strategically placing substituents on the morpholine and tetrahydropyran rings, it is possible to create a library of compounds with diverse three-dimensional shapes and functionalities. This can lead to the discovery of potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The inherent properties of the morpholine and tetrahydropyran moieties can also contribute to favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Conclusion

The this compound core represents a fascinating and synthetically accessible scaffold with significant potential in medicinal chemistry. Its conformational behavior is a rich interplay of steric and stereoelectronic forces, with the anomeric effect playing a dominant role in stabilizing a trans-like (axial-axial) arrangement of the two heterocyclic rings. A thorough understanding of this conformational landscape, achieved through a synergistic application of experimental techniques like NMR and X-ray crystallography, and computational methods such as DFT, is crucial for the rational design of novel therapeutics and functional materials based on this privileged spirocyclic system.

References

-

Reddy, B. V. S., et al. (2011). Prins cascade cyclization for the synthesis of this compound derivatives. The Journal of Organic Chemistry, 76(17), 7064-7071. [Link]

-

Reddy, B. V. S., et al. (2011). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 76(17), 7064-7071. [Link]

-

Reddy, B. V. S., et al. (2011). Supporting Information for Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. [Link]

-

de Witte, A. M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(44), 27655-27674. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). (4R,5R,6R*)-4-acetoxy-1,7-dioxaspiro[5.5]undecan-5-ol. [Link]

-

PubChem. (n.d.). 1,5-Dioxaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023, December 19). Anomeric effect. [Link]

-

NIST. (n.d.). 1,7-Dioxaspiro[5.5]undecane. National Institute of Standards and Technology. [Link]

Sources

- 1. Prins cascade cyclization for the synthesis of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,9-Dioxa-4-azaspiro(5.5)undecane | C8H15NO2 | CID 65122347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,5-Dioxaspiro[5.5]undecane | C9H16O2 | CID 9096 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives

Abstract

The 1,9-dioxa-4-azaspiro[5.5]undecane scaffold represents a unique heterocyclic system combining the structural features of a morpholine and a tetrahydropyran ring through a spirocyclic junction. This motif is of significant interest to researchers in medicinal chemistry and drug development due to its inherent three-dimensionality and potential to mimic natural product architectures, offering new vectors for exploring chemical space. Spirocyclic frameworks are increasingly sought after in drug design as they can lead to improved pharmacological properties by imposing conformational rigidity and novel substituent orientations.[1][2] This guide provides a comprehensive overview of a key, modern synthetic strategy for the construction of this valuable scaffold, focusing on the mechanistic underpinnings, detailed experimental protocols, and the rationale behind the synthetic design, tailored for professionals in the field of organic and medicinal chemistry.

Introduction: The Strategic Value of Aza-Spiroketals in Drug Discovery

Spiroketals are privileged structures found in a multitude of biologically active natural products.[3][4] The incorporation of a nitrogen atom to form aza-spiroketal systems, such as the this compound core, further enhances the pharmaceutical potential of these molecules. The nitrogen atom can serve as a handle for further derivatization, act as a hydrogen bond acceptor, or introduce a basic center to modulate physicochemical properties like solubility and bioavailability.

While the broader class of aza-spiroheterocycles is prevalent in bioactive compounds, the specific this compound framework is a relatively novel scaffold.[1] Its derivatives are reported to possess promising biological activities, including antiproliferative and anti-HIV activity, making efficient synthetic access to this core highly desirable.[5] This guide focuses on the most direct and diastereoselective method reported to date for its synthesis: the Prins Cascade Cyclization.

Primary Synthetic Methodology: The Prins Cascade Cyclization

A novel and highly efficient strategy for assembling the this compound core involves a Prins cascade process.[5][6] This reaction is a powerful tool in organic synthesis for the formation of oxygen-containing heterocycles.[7] The key innovation here is the design of a specialized acyclic precursor that, upon reaction with an aldehyde under acidic conditions, undergoes a sequence of intramolecular cyclizations to yield the desired spirocyclic product with high diastereoselectivity.[5][6]

Mechanistic Rationale and Causality

The success of this strategy hinges on a carefully designed precursor: N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide . This molecule contains two key functionalities: a homoallylic alcohol and a separate hydroxyethyl group tethered to a common nitrogen atom.

The proposed mechanism proceeds as follows:

-

Oxocarbenium Ion Formation: The reaction is initiated by the acid-catalyzed (e.g., with InCl₃) condensation of the aldehyde with the homoallylic alcohol moiety, forming an oxocarbenium ion intermediate.

-

First Cyclization (Prins Reaction): The pendant alkene attacks the oxocarbenium ion in an intramolecular Prins cyclization, forming the tetrahydropyran ring and generating a new carbocation.

-

Second Cyclization (Friedel-Crafts-type): The hydroxyl group of the N-(2-hydroxyethyl) side chain then acts as a nucleophile, attacking the carbocation to form the second (morpholine) ring.

-

Deprotonation: The final step is the deprotonation of the oxonium ion to yield the neutral this compound product.

This cascade is highly efficient as it forms two rings and creates the spirocenter in a single synthetic operation. The tosyl group on the nitrogen serves both as a protecting group and to influence the electronic and conformational properties of the precursor.

Experimental Protocol: Synthesis of 8-Phenyl-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane

This protocol is adapted from the procedure reported by B. V. Subba Reddy, et al.[5] It serves as a representative example of the Prins cascade methodology.

Workflow Overview:

Step-by-Step Methodology:

-

Reagent Preparation: To a solution of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL), add indium(III) chloride (InCl₃, 10 mol%).

-

Reaction Execution: Stir the resulting mixture at room temperature for approximately 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

-

Final Isolation: Purify the crude residue by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford the pure product, 8-phenyl-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane, as a white solid.

Data Presentation: Product Characterization

The successful synthesis of the target compound is validated through rigorous spectroscopic and physical analysis. The data presented below for the representative phenyl derivative demonstrates the expected structural features.[5]

| Property | Value for 8-Phenyl-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane |

| Physical State | White Solid |

| Yield | 90% |

| Melting Point | 116–118 °C |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.68 (d, J = 8.2 Hz, 2H), 7.39–7.27 (m, 7H), 4.38 (dd, J = 12.0, 2.2 Hz, 1H), 4.13 (ddd, J = 12.3, 5.3, 1.3 Hz, 1H), 3.86–3.80 (m, 2H), 3.64 (td, J = 13.1, 2.2 Hz, 1H), 3.23 (d, J = 11.4 Hz, 1H), 3.1–3.04 (m, 2H), 3.03–2.96 (m, 1H), 2.46 (s, 3H), 2.28 (d, J = 13.1 Hz, 1H), 2.01 (d, J = 13.2 Hz, 1H), 1.78 (td, J = 13.1, 5.4 Hz, 1H), 1.64 (t, J = 12.5 Hz, 1H) |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 143.9, 141.6, 132.8, 129.8, 128.3, 127.6, 127.5, 125.8, 76.4, 71.3, 64.5, 59.3, 50.2, 45.7, 41.1, 33.8, 21.4 |

Table 1: Characterization data for a representative this compound derivative.[5]

Conclusion and Future Outlook

The Prins cascade cyclization stands out as a powerful and diastereoselective method for the synthesis of the this compound scaffold.[5] This approach provides direct access to these pharmaceutically relevant spirocyclic systems in good yields from readily prepared acyclic precursors.[5][6] The ability to vary the aldehyde component allows for the introduction of diverse substituents at the C8 position, enabling the construction of libraries for structure-activity relationship (SAR) studies. For drug development professionals, this method offers a reliable and efficient route to novel, three-dimensional chemical entities. Future research may focus on developing asymmetric variants of this cascade reaction to access enantiomerically pure derivatives, which will be critical for elucidating their full therapeutic potential.

References

-

Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 79(5), 2289–2295. [Link]

-

Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. ACS Publications. [Link]

-

This citation is a duplicate of[5] and provides the same information.

-

Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

-

Majumdar, K. C., & Chattopadhyay, B. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 12(6), 459-491. [Link]

-

This citation is a duplicate of[1] and provides the same information.

-

This citation is a duplicate of[1] and provides the same information.

-

Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 2336-2353. [Link]

-

Kaur, H., & Brimble, M. A. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 16(39), 7074-7099. [Link]

- Cit

- Cit

- Cit

- Cit

-

Corbet, M., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3073. [Link]

Sources

- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Prins cascade cyclization for the synthesis of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways [mdpi.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane

Abstract

The 1,9-Dioxa-4-azaspiro[5.5]undecane core is a significant heterocyclic scaffold that has garnered attention in medicinal chemistry due to the biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the history, or more accurately, the synthetic inception, of this specific azaspiroketal. It delves into the seminal synthetic strategy that enabled access to this class of molecules, the Prins cascade cyclization, and places this development within the broader context of spiroketal chemistry. Detailed experimental protocols, mechanistic insights, and characterization data are provided for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Azaspiroketals

Spiroketals, bicyclic systems joined by a single tetrahedral carbon, are prevalent structural motifs in a vast array of natural products and biologically active molecules. The incorporation of a nitrogen atom into the spiroketal framework to form azaspiroketals introduces a basic center, modulates lipophilicity, and provides a handle for further functionalization, making them particularly attractive scaffolds in drug discovery. Derivatives of related azaspiro[5.5]undecane systems have demonstrated a wide range of biological activities, including potential as soluble epoxide hydrolase (sEH) inhibitors and dual µ-opioid receptor agonists/σ1 receptor antagonists.[1][2]

This guide focuses specifically on the this compound system. While the broader family of spiroketals has a rich history, with key compounds like the olive fruit fly pheromone, 1,7-dioxaspiro[5.5]undecane, being synthesized as early as 1983, the story of this particular azaspiroketal is much more recent.[3] Its history is not one of isolation from a natural source, but of its deliberate creation in the laboratory, driven by the need for novel, three-dimensional chemical scaffolds.

The Synthetic Dawn: A Novel Prins Cascade Cyclization

Prior to 2014, the synthesis of the this compound core was not documented in prominent literature. The pivotal moment in the history of this compound class came with the work of B. V. Subba Reddy and his team, who developed a novel Prins cascade process for the synthesis of its derivatives.[4][5] This work, published in The Journal of Organic Chemistry, represents the first reported synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization, effectively marking the "discovery" of a practical route to this scaffold.[4]

The Prins reaction, first reported by Hendrik Jacobus Prins in 1919, involves the acid-catalyzed addition of an aldehyde or ketone to an alkene.[6] The genius of the approach by Reddy's group was to design a substrate that would undergo a cascade of these reactions in a single pot to build the complex spirocyclic system with high diastereoselectivity.[5]

Mechanistic Insights into the Cascade Reaction

The reaction proceeds through a carefully orchestrated sequence of intramolecular cyclizations. The key starting material is an N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, which contains both a homoallylic alcohol and a tethered hydroxyl group.

Diagram 1: Proposed Mechanism of the Prins Cascade Cyclization

Caption: A simplified workflow of the Prins cascade reaction.

-

Activation : An aldehyde is activated by a Lewis or Brønsted acid to form a highly electrophilic oxocarbenium ion.

-

First Cyclization : The alkene of the homoallylic alcohol attacks the oxocarbenium ion, forming a six-membered tetrahydropyran ring and generating a carbocation intermediate.

-

Second Cyclization (Spirocyclization) : The tethered hydroxyl group on the nitrogen atom then acts as an internal nucleophile, attacking the carbocation to form the second (morpholine) ring and establish the spirocyclic center.

-

Deprotonation : Loss of a proton yields the final, stable this compound derivative.[5]

This elegant cascade is highly diastereoselective, with the stereochemistry of the final product being controlled by the chair-like transition states of the cyclization steps.[5]

Experimental Protocol: Synthesis of Substituted this compound Derivatives

The following is a generalized protocol based on the seminal work by Reddy et al.[5] This procedure describes the key Prins cascade cyclization step.

Materials and Reagents

-

N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (starting material)

-

Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 4-isopropylbenzaldehyde)

-

Indium(III) chloride (InCl₃) or other suitable Lewis acid

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup : To a solution of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous dichloromethane at 0 °C, add InCl₃ (20 mol %) in one portion under a nitrogen atmosphere.

-

Reaction Execution : Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

-

Workup : Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification (Initial) : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification (Final) : Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound derivative.

Characterization Data

While spectral data for the unsubstituted parent compound is not provided in the foundational literature, extensive data exists for its N-tosylated and C8-substituted derivatives.[5] This data is crucial for confirming the structure and stereochemistry of the synthesized molecules.

Table 1: Selected Analytical Data for 8-Aryl-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane Derivatives [5]

| Derivative (Substituent at C8) | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm in CDCl₃) |

| 4-Isopropylphenyl | 90% | 142–145 | 7.68 (d, 2H), 7.37 (d, 2H), 7.31–7.17 (m, 4H), 4.34 (d, 1H), 2.46 (s, 3H) |

| 4-Chlorophenyl | 95% | 145–147 | 7.67 (d, 2H), 7.37 (d, 2H), 7.33–7.26 (m, 4H), 4.36 (dd, 1H), 2.46 (s, 3H) |

| 4-Fluorophenyl | 95% | 140–142 | 7.67 (d, 2H), 7.37 (d, 2H), 7.35–7.30 (m, 2H), 7.05–7.01 (m, 2H), 4.36 (dd, 1H), 2.46 (s, 3H) |

The proton NMR data consistently shows the characteristic signals for the tosyl group (doublets around 7.7 and 7.4 ppm, and a singlet around 2.46 ppm for the methyl group) and the protons on the heterocyclic rings. The complexity of the signals between 1.5 and 4.5 ppm is indicative of the rigid bicyclic structure of the spiroketal.

Applications and Future Outlook

The development of a robust synthetic route to the this compound scaffold has opened the door to its exploration in medicinal chemistry. The parent scaffold is a starting point for creating diverse libraries of compounds for biological screening. The nitrogen at the 4-position is a key site for modification, allowing for the introduction of various substituents to modulate pharmacological properties.

Given that related spiromorpholine derivatives are known to possess antiproliferative and anti-HIV activity, it is highly probable that derivatives of this compound will be investigated for similar therapeutic applications.[5]

Diagram 2: Logical Flow for Drug Discovery Application

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Prins cascade cyclization for the synthesis of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prins reaction - Wikipedia [en.wikipedia.org]

spectroscopic data (NMR, IR, Mass Spec) of 1,9-Dioxa-4-azaspiro[5.5]undecane

An In-depth Technical Guide to the Spectroscopic Characterization of 1,9-Dioxa-4-azaspiro[5.5]undecane

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS No. 177-12-8), a heterocyclic compound with a unique spirocyclic architecture. While experimental spectra for this specific molecule are not widely available in public-domain databases, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic spectral features. By examining the molecule's structural components and drawing parallels with related compounds, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar spirocyclic systems. The methodologies for spectroscopic data acquisition are also detailed to ensure experimental reproducibility.

Introduction and Molecular Structure

This compound belongs to the class of spiro compounds, which are characterized by two rings connected through a single common atom. Its structure, featuring a central quaternary carbon, a morpholine ring, and a tetrahydropyran ring, makes it an interesting scaffold in medicinal chemistry and materials science. The molecular formula is C₈H₁₅NO₂ with a monoisotopic mass of 157.11 Da.[1][2] Accurate characterization of such molecules is paramount for quality control, reaction monitoring, and structural confirmation in synthetic chemistry.

This guide will provide a detailed theoretical analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show several distinct signals corresponding to the protons in the morpholine and tetrahydropyran rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

-

Protons adjacent to Oxygen (H2, H8, H10): These protons will be deshielded by the electronegative oxygen atoms and are expected to appear in the range of 3.5 - 4.0 ppm .

-

Protons adjacent to Nitrogen (H3, H5): Protons on the carbons flanking the nitrogen atom are also deshielded and should resonate between 2.5 - 3.0 ppm .

-

Other Aliphatic Protons (H7, H11): The remaining methylene protons on the tetrahydropyran ring are in a more shielded environment and are predicted to appear further upfield, likely in the 1.5 - 1.8 ppm region.

-

N-H Proton: The proton on the secondary amine is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, typically appearing between 1.0 - 3.0 ppm .

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H2, H8, H10 | 3.5 - 4.0 | Triplet or Multiplet |

| H3, H5 | 2.5 - 3.0 | Triplet or Multiplet |

| H7, H11 | 1.5 - 1.8 | Multiplet |

| N-H | 1.0 - 3.0 | Broad Singlet |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

-

Spiro Carbon (C6): This quaternary carbon is unique and is expected to have a chemical shift in the range of 70 - 80 ppm .

-

Carbons adjacent to Oxygen (C2, C8, C10): These carbons will be significantly deshielded, appearing in the 60 - 70 ppm range.

-

Carbons adjacent to Nitrogen (C3, C5): These carbons will also be deshielded, with expected chemical shifts around 45 - 55 ppm .

-

Aliphatic Carbon (C7, C11): The remaining carbon atom in the tetrahydropyran ring should appear in the more shielded aliphatic region, around 20 - 30 ppm .

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C6 (Spiro) | 70 - 80 |

| C2, C8, C10 | 60 - 70 |

| C3, C5 | 45 - 55 |

| C7, C11 | 20 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would be dominated by absorptions from the C-H, N-H, C-O, and C-N bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium, Broad |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| C-O (Ether) | Stretch | 1050 - 1150 | Strong |

| C-N (Amine) | Stretch | 1000 - 1250 | Medium |

| C-H | Bend | 1350 - 1470 | Medium |

The presence of a broad peak in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch, while a strong absorption in the 1050-1150 cm⁻¹ range would confirm the C-O ether linkages.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion: For this compound (C₈H₁₅NO₂), the exact mass is 157.1103 u. The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at m/z 157.

-

Fragmentation: The spirocyclic structure is expected to undergo characteristic fragmentation pathways. Common fragmentation would involve the cleavage of the rings. A plausible fragmentation pathway could be the alpha-cleavage adjacent to the nitrogen or oxygen atoms, leading to the formation of stable radical cations.

Caption: A simplified diagram of potential fragmentation pathways.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak.

IR Spectroscopy

-

Sample Preparation:

-

Liquid Sample: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

-

Solid Sample: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquisition:

-

ESI-MS: Infuse the sample solution directly into the source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 158.

-

EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. Acquire data over a mass range of m/z 40-400.

-

-

Tandem MS (MS/MS): To study fragmentation, isolate the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[5]

Conclusion

This guide provides a theoretically grounded prediction of the key spectroscopic features of this compound. The predicted NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns serve as a valuable reference for the analysis and identification of this compound in a research or industrial setting. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectroscopic data.

References

-

Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins cascade cyclization for the synthesis of this compound derivatives. The Journal of Organic Chemistry.[6]

-

PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. Retrieved from [Link][2]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link][1]

-

Jackson, G., & Wiley, J. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry.[5]

-

Doc Brown's Chemistry. (2026). Infrared Spectroscopy. Retrieved from [Link][3]

-

Khan, A. (n.d.). Interpretation of IR Compounds. Scribd. Retrieved from [Link][4]

Sources

- 1. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. 1,9-Dioxa-4-azaspiro(5.5)undecane | C8H15NO2 | CID 65122347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. scribd.com [scribd.com]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. Prins cascade cyclization for the synthesis of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 1,9-Dioxa-4-azaspiro[5.5]undecane Scaffolds: A Technical Guide for Drug Discovery

Abstract

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and structural novelty, which can lead to improved pharmacological properties. Among these, the 1,9-Dioxa-4-azaspiro[5.5]undecane core represents a compelling yet underexplored scaffold. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, drawing insights from the established pharmacology of structurally related spiro-heterocycles. We will delve into the synthetic routes for accessing this scaffold, explore potential therapeutic targets based on structure-activity relationships of analogous compounds, and propose experimental workflows for screening and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space in the pursuit of novel therapeutics.

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery

The quest for novel drug candidates with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures. Spirocycles, characterized by two rings connected by a single common atom, offer a unique three-dimensional topology. This structural rigidity and complexity can facilitate precise interactions with biological targets, often leading to higher binding affinity and selectivity compared to their more flexible acyclic or simple cyclic counterparts. The this compound scaffold, featuring a morpholine ring spiro-fused to a tetrahydropyran ring, presents a distinctive combination of heteroatoms and a defined spatial arrangement, making it an attractive starting point for the design of new bioactive molecules.

Synthesis of the this compound Core

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. A notable and efficient method for the synthesis of this compound derivatives is through a Prins cascade cyclization.[1][2][3] This approach involves the coupling of aldehydes with a specifically designed amino alcohol precursor, leading to the formation of the spiromorpholinotetrahydropyran core in a single synthetic operation.[1][2][3]

Conceptual Synthetic Workflow: Prins Cascade Cyclization

Caption: Conceptual workflow of the Prins cascade cyclization for the synthesis of the this compound scaffold.

Potential Biological Activities: An Extrapolation from Structurally Related Scaffolds

While the biological activities of the this compound scaffold itself are not yet extensively documented, a wealth of information exists for structurally similar spiro-heterocycles. By analyzing the structure-activity relationships of these analogs, we can infer potential therapeutic applications for this novel scaffold.

Central Nervous System (CNS) Applications

Structurally related diazaspiro[5.5]undecane and oxa-diazaspiro[5.5]undecane derivatives have shown significant promise in the treatment of CNS disorders, particularly pain.[4][5][6]

-

Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists: A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual-acting ligands for the MOR and σ1R.[5] This dual pharmacology is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids. The this compound scaffold, with its similar spatial arrangement of heteroatoms, could serve as a valuable template for designing novel ligands with modulated MOR/σ1R activity.

-

GABA-A Receptor Antagonists: 3,9-Diazaspiro[5.5]undecane-based compounds have been reported as competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8] These compounds have potential applications in modulating immune responses and other peripheral processes where GABAergic signaling plays a role.[7][8] The substitution of a nitrogen atom with an oxygen in the this compound core could influence the hydrogen bonding interactions within the GABA-A receptor binding pocket, potentially leading to altered potency and selectivity.

Metabolic Disorders

The treatment of metabolic disorders such as obesity is another area where spiro-heterocyclic compounds have shown potential.[4][6]

-

Acetyl-CoA Carboxylase (ACC) Inhibition: Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as inhibitors of ACC1 and ACC2, enzymes crucial for fatty acid synthesis.[4] Inhibition of ACC is a validated strategy for the treatment of obesity and related metabolic syndromes. The electronic and steric properties of the this compound scaffold could be leveraged to design novel ACC inhibitors with improved pharmacokinetic properties.

-

Neuropeptide Y (NPY) Receptor Antagonism: Antagonism of the NPY Y5 receptor is another approach to treating obesity. Certain 1,9-diazaspiro[5.5]undecane derivatives have demonstrated NPY Y5 receptor antagonism.[4] The rigid conformation of the this compound scaffold could be exploited to develop selective NPY receptor antagonists.

Other Potential Therapeutic Areas

The versatility of the spiro-heterocyclic framework suggests a broad range of other potential biological activities.

-

Anti-inflammatory and Antioxidant Activity: Recent studies on spiro pyrrolo[3,4-d]pyrimidine derivatives have revealed significant anti-inflammatory and antioxidant properties, with some compounds showing potent and selective inhibition of COX-2.[9] While structurally more distant, this highlights the potential of spirocyclic systems to interact with enzymes involved in inflammation and oxidative stress.

-

Soluble Epoxide Hydrolase (sEH) Inhibition: Trisubstituted urea derivatives based on a 1-oxa-4,9-diazaspiro[5.5]undecane core have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), with potential applications in treating chronic kidney disease.[10] This suggests that the spiro[5.5]undecane framework can be adapted to target a variety of enzymatic systems.

Proposed Experimental Workflows for Screening and Validation

To explore the potential biological activities of a novel library of this compound derivatives, a systematic screening approach is recommended.

High-Throughput Screening (HTS) Cascade

Caption: A proposed high-throughput screening cascade for the evaluation of this compound derivatives.

Step-by-Step Protocol: Radioligand Binding Assay for MOR Affinity

This protocol is a generalized example for assessing the binding affinity of test compounds to the μ-opioid receptor.

-

Preparation of Cell Membranes:

-

Culture CHO or HEK293 cells stably expressing the human MOR.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-DAMGO), test compounds at various concentrations, and the cell membrane preparation.

-

For non-specific binding determination, a separate set of wells should contain a high concentration of a known non-labeled MOR ligand (e.g., naloxone).

-

Incubate the plate at a specified temperature for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Conclusion and Future Directions